Metomidate hydrochloride
Description
Historical Context of Imidazole (B134444) Anesthetics and Research Trajectory
The exploration of imidazole derivatives as potential anesthetic agents has a notable history in pharmaceutical research. The journey began with the synthesis of various aryl alkyl imidazole-5-carboxylate esters in the early 1960s by Janssen Pharmaceuticals. surgicalneurologyint.comanesthesiologydfw.com Initially, these compounds were investigated for their antifungal properties. surgicalneurologyint.comanesthesiologydfw.com However, during animal testing, several of these compounds, including etomidate (B1671615), demonstrated potent hypnotic activity. surgicalneurologyint.comanesthesiologydfw.comnih.gov
This discovery shifted the research focus towards their potential as anesthetic agents, especially as they appeared to have a more favorable safety profile compared to the barbiturates used at the time. anesthesiologydfw.comnih.gov Etomidate, a prominent imidazole-based anesthetic, was introduced into clinical practice in 1972 and gained popularity due to its minimal cardiovascular depression. surgicalneurologyint.com
The research into imidazole anesthetics continued, leading to the development and investigation of related compounds like metomidate (B1676513) hydrochloride. chemicalbook.com Metomidate, an analogue of etomidate, also exhibits hypnotic effects by interacting with GABA-A receptors in the central nervous system. ontosight.aibioone.org The research trajectory for these compounds has been influenced by the desire to retain the beneficial hemodynamic stability while mitigating undesirable side effects, such as adrenocortical suppression. surgicalneurologyint.comacs.org This has led to the synthesis and evaluation of further analogues, including cyclopropyl-methoxycarbonyl metomidate (ABP-700) and ET-26 hydrochloride. nih.gov
Significance of Metomidate Hydrochloride in Anesthesiology Research
This compound holds particular significance in anesthesiology research, primarily as a tool to understand anesthetic mechanisms and to develop new anesthetic agents. surgicalneurologyint.compatsnap.com Its specific interaction with the GABA-A receptor makes it a valuable compound for studying the molecular basis of anesthesia. ontosight.ai
A key area of research significance for this compound is its well-documented effect on adrenocortical function. patsnap.comvin.com Like its analogue etomidate, metomidate inhibits the enzyme 11β-hydroxylase, which is crucial for cortisol synthesis. surgicalneurologyint.comchemicalbook.compatsnap.com This property, while a limitation for clinical use, makes it a powerful research tool for investigating the role of the adrenal axis in various physiological and pathological states. nih.govnih.gov For instance, it has been used in studies to understand the consequences of adrenal suppression in critically ill patients. nih.gov
Furthermore, the known side effect of adrenocortical suppression has spurred research into developing new etomidate and metomidate analogues with a reduced impact on steroid synthesis. surgicalneurologyint.comnih.govresearchgate.net This line of inquiry aims to create safer anesthetic agents that retain the desirable hemodynamic stability of the parent compounds.
In addition to its use in mammalian research, this compound has been extensively studied as a sedative and anesthetic in aquatic species, particularly fish. oup.combioone.org Research in this area focuses on its efficacy for sedation during handling and transport, with studies investigating its ability to reduce the stress response by blocking cortisol production. vin.comresearchgate.net
Scope and Objectives of Academic Inquiry into this compound
Academic inquiry into this compound encompasses a range of scientific objectives, primarily centered on its pharmacological properties and potential applications as a research tool.
A major objective of research is to characterize the pharmacokinetic and pharmacodynamic properties of this compound. biosynth.com This includes determining its onset and duration of action, metabolic pathways, and elimination half-life in various species. biosynth.comoup.com
Another key objective is to investigate its mechanism of action at the molecular level. ontosight.ai This involves studying its interaction with the GABA-A receptor and identifying the specific subunits involved in mediating its hypnotic effects. ontosight.ai
A significant portion of academic research is dedicated to understanding and mitigating the adrenocortical suppression caused by this compound. surgicalneurologyint.comresearchgate.net The objective here is to design and synthesize new analogues that separate the desired hypnotic effects from the unwanted endocrine side effects. nih.gov The human adrenocortical cell line H295R is a valuable in vitro model for screening these new compounds. researchgate.net
Furthermore, this compound, particularly when radiolabeled (e.g., [11C]metomidate), is a subject of research in diagnostic imaging. researcher.lifeclinicaltrials.govnih.gov The objective of these studies is to utilize its specific binding to adrenal enzymes for the non-invasive imaging and characterization of adrenal tumors. researcher.lifeclinicaltrials.govresearchgate.net
Finally, a considerable body of research focuses on the application of this compound in veterinary medicine, especially in aquaculture. oup.combioone.orgresearchgate.net The objectives of these studies are to establish effective and safe protocols for the sedation and anesthesia of various fish species, often with the goal of improving animal welfare during transport and handling. oup.comhi.no
Detailed Research Findings
Recent research has provided more granular insights into the properties and applications of this compound.
| Research Area | Key Findings | References |
| Pharmacokinetics | In turbot and Atlantic halibut, the elimination half-life was 2.2 hours and 5.8 hours, respectively. | oup.com |
| Mechanism of Action | Acts as a positive modulator of GABA-A receptors, enhancing inhibitory neurotransmission. | ontosight.ai |
| Adrenocortical Effects | Potently inhibits 11β-hydroxylase, leading to a reduction in cortisol production. | surgicalneurologyint.comchemicalbook.comvin.com |
| Veterinary Anesthesia | Effective as a sedative and anesthetic in various fish species, with some studies showing it can prevent a rise in cortisol levels. | vin.comoup.comresearchgate.net |
| Diagnostic Imaging | Radiolabeled [11C]metomidate is used in Positron Emission Tomography (PET) to differentiate and characterize adrenocortical tumors. | researcher.lifeclinicaltrials.govresearchgate.net |
| Analogue Development | Research is ongoing to develop analogues like cyclopropyl-methoxycarbonyl metomidate (ABP-700) and ET-26 hydrochloride with reduced adrenocortical suppression. | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEDTZKNEKPBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045707 | |
| Record name | Metomidate hydrochloride | |
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Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36557-22-9, 2852-42-8, 35944-74-2 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428 | |
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| Record name | Hypnodil hydrochloride | |
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| Record name | Metomidate hydrochloride | |
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| Record name | Metomidate hydrochloride | |
| Source | EPA DSSTox | |
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| Record name | Metomidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260 | |
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| Record name | METOMIDATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Mechanistic Pharmacology of Metomidate Hydrochloride
Central Nervous System Receptor Interactions
Metomidate's primary mechanism of action in the central nervous system involves the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system. patsnap.com GABA is the main inhibitory neurotransmitter in the brain, and its interaction with GABA-A receptors leads to a reduction in neuronal excitability. patsnap.com
GABA-A Receptor Potentiation Mechanisms
Metomidate (B1676513) acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels. wikipedia.org This means that it binds to a site on the receptor that is different from the GABA binding site and enhances the receptor's response to GABA. wikipedia.org
Ligand-Gated Ion Channel Dynamics and Chloride Influx
GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, open to allow the influx of chloride ions into the neuron. patsnap.comyoutube.com This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity. patsnap.compatsnap.com Metomidate enhances this process by increasing the duration of the chloride ion channel opening, which leads to a greater influx of chloride ions and a more pronounced inhibitory effect. This modulation of both channel kinetics and open probability significantly impacts synaptic function. nih.gov
Subunit Specificity and Functional Selectivity at GABA-A Receptors
The effects of metomidate are dependent on the subunit composition of the GABA-A receptor. GABA-A receptors are pentameric structures composed of various subunits, with the most common combination in the adult brain being two α, two β, and one γ subunit. mdpi.comnih.gov Research has shown that receptors containing β2 or β3 subunits are significantly more sensitive to etomidate (B1671615), a closely related compound, than those containing β1 subunits. mdpi.comnih.govnih.gov This subunit specificity is a key determinant of the drug's functional selectivity. nih.gov For instance, the presence of the γ2 subunit influences the duration of the current decay potentiated by etomidate. nih.gov A single amino acid within the β subunit has been identified as a critical factor in determining the selectivity of etomidate's effects. nih.gov
Non-GABAergic Central Nervous System Interactions
While the primary effects of metomidate are mediated through GABA-A receptors, there is evidence of interactions with other components of the central nervous system. Some studies have noted that metomidate can interact with the glutamatergic system, although these effects are considered secondary to its primary action on GABA-A receptors. patsnap.com It has also been observed to have minimal effects on other neurotransmitter systems such as neuronal nicotinic, 5-HT3, glycine, or kainate receptors. nih.gov
Endocrine System Perturbation: 11β-Hydroxylase Inhibition
A significant and distinct pharmacological action of metomidate is its potent and selective inhibition of the enzyme 11β-hydroxylase. patsnap.com This enzyme is a critical component of the cortisol synthesis pathway in the adrenal gland. patsnap.comnih.gov The imidazole (B134444) ring of metomidate interacts with the heme group of the cytochrome P450 enzyme 11β-hydroxylase, leading to its inhibition. nih.gov This inhibition blocks the conversion of 11-deoxycortisol to cortisol, resulting in a reduction of cortisol production. patsnap.comnih.gov This specific enzymatic inhibition is what makes metomidate a valuable tool in diagnostic imaging of the adrenal glands. patsnap.com The (S)-enantiomer of metomidate exhibits a higher binding affinity for 11β-hydroxylase compared to the (R)-enantiomer.
Interactive Data Table: Comparison of Etomidate Analogs
| Compound | GABA-A Receptor Potency | 11β-Hydroxylase Inhibition | Key Characteristics |
| Metomidate | Potent positive allosteric modulator | Potent inhibitor patsnap.com | Used in veterinary medicine and for diagnostic imaging. patsnap.compatsnap.com |
| Etomidate | Potent positive allosteric modulator nih.gov | Potent inhibitor nih.govnih.gov | Used for induction of general anesthesia. nih.gov |
| MOC-etomidate | Similar potency to etomidate nih.gov | Reduced inhibition compared to etomidate nih.gov | Rapidly metabolized and inactivated. nih.govnih.gov |
| Carboetomidate | Anesthetic properties | Abolished ability to inhibit 11β-hydroxylase nih.gov | Pyrrole analog of etomidate. nih.gov |
Molecular Mechanism of Cytochrome P450 Enzyme Inhibition
Metomidate hydrochloride's primary mechanism of action involves the potent and specific inhibition of certain cytochrome P450 (CYP) enzymes located within the adrenal glands. patsnap.comthieme-connect.com The imidazole ring structure of metomidate is crucial to this inhibitory action. nih.gov A basic nitrogen atom within this ring interacts with high affinity to the heme iron group, which is a central component of cytochrome P450 enzymes. nih.gov This binding competitively blocks the enzyme's active site, preventing it from catalyzing its normal reactions.
| Target Enzyme | Enzyme Family | Effect of Metomidate |
| 11β-hydroxylase | Cytochrome P450 (CYP11B1) | Potent Inhibition |
| Aldosterone (B195564) Synthase | Cytochrome P450 (CYP11B2) | Potent Inhibition |
| Side-Chain Cleavage Enzyme | Cytochrome P450 (CYP11A1) | Inhibition at higher concentrations |
Impact on Adrenocortical Steroidogenesis
The inhibition of key cytochrome P450 enzymes by this compound directly disrupts the process of adrenocortical steroidogenesis, the pathway responsible for producing steroid hormones like cortisol and aldosterone. thieme-connect.com By blocking 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), metomidate effectively halts the final steps in the synthesis of these crucial hormones. oup.compatsnap.com
Studies have demonstrated that this enzymatic blockade leads to a significant reduction in the production of cortisol and aldosterone. nih.gov Concurrently, there is a marked accumulation of the precursor steroids that appear upstream of the blocked enzymatic steps. oup.comnih.gov For instance, the inhibition of 11β-hydroxylase causes a build-up of its substrate, 11-deoxycortisol, as well as 17α-hydroxyprogesterone. nih.gov This disruption in the steroidogenic cascade is a direct consequence of metomidate's high-affinity binding to the adrenal enzymes. oup.com
The potent inhibitory effect of metomidate on adrenal steroidogenesis has led to its use as a diagnostic tool. When labeled with a radioisotope such as carbon-11 (B1219553) ([¹¹C]metomidate), it can be used in positron emission tomography (PET) scans to image adrenal tissue and differentiate adrenocortical tumors, which often overexpress these enzymes. oup.com
Implications for Cortisol Synthesis Pathways
The specific inhibition of 11β-hydroxylase (CYP11B1) by this compound has profound implications for the cortisol synthesis pathway. patsnap.com This enzyme is responsible for the final and critical step in cortisol production: the conversion of 11-deoxycortisol to cortisol. nih.govplos.org
Pharmacokinetic and Biotransformation Research
Absorption and Distribution Dynamics
Metomidate (B1676513) hydrochloride exhibits high lipid solubility, a key physicochemical property that facilitates its efficient passage across the blood-brain barrier (BBB). patsnap.com This rapid permeation into the central nervous system is responsible for the compound's swift onset of action following intravenous administration. patsnap.com
While metomidate itself effectively enters the brain, research on its analogues suggests that its metabolites may have limited ability to do so. Studies on methoxycarbonyl etomidate (B1671615) (MOC-etomidate), a related compound, revealed that its primary carboxylic acid metabolite (MOC-ECA) has poor permeability across the BBB. nih.gov However, it was noted that MOC-ECA could be formed in situ within the central nervous system from the parent drug that had already crossed the barrier. nih.gov Once formed within the brain, this charged metabolite becomes effectively trapped. nih.gov Similarly, the carboxylic acid metabolite of another analogue, cyclopropyl-methoxycarbonyl metomidate (CPMM), also demonstrates low permeability into the brain. nih.gov This suggests a pattern where the parent imidazole (B134444) compound can access the CNS, while its more polar, hydrolyzed metabolites are largely excluded.
Following administration, metomidate is distributed rapidly throughout the body. ontosight.ai A significant body of research has focused on its specific uptake in the adrenal glands. This is due to metomidate's high binding affinity for enzymes that are expressed almost exclusively in the adrenal cortex. nih.gov
Positron Emission Tomography (PET) imaging using radiolabeled [¹¹C]metomidate is employed clinically to visualize and assess adrenocortical tissues, including both normal glands and tumors. nih.govsor.orgwikipedia.org These imaging studies provide a clear profile of metomidate's distribution, showing high and specific accumulation in the adrenal cortex. nih.govsnmjournals.org Besides the adrenals, PET scans have also identified moderate to high uptake of [¹¹C]metomidate in the liver, and more variably in the stomach and duodenum. snmjournals.org
Quantitative analysis of PET scans allows for the calculation of tracer accumulation in different tissues, often expressed as a Standardized Uptake Value (SUV). These studies have demonstrated the differential uptake in various types of adrenal masses, highlighting the compound's utility in diagnostic imaging. snmjournals.org
| Tissue/Lesion Type | Observed Uptake Level | Method of Observation | Reference |
|---|---|---|---|
| Adrenocortical Carcinoma | Highest Uptake (SUV = 28.0) | PET Imaging | snmjournals.org |
| Active Adrenocortical Adenomas | High Uptake (Median SUV = 12.7) | PET Imaging | snmjournals.org |
| Nonsecretory Adrenocortical Adenomas | High Uptake (Median SUV = 12.2) | PET Imaging | snmjournals.org |
| Normal Adrenal Gland | High Uptake | PET Imaging | nih.govsnmjournals.org |
| Liver | Moderate to High Uptake | PET Imaging | snmjournals.org |
| Noncortical Tumors | Lower Uptake (Median SUV = 5.7) | PET Imaging | snmjournals.org |
Metabolic Pathways and Metabolite Characterization
The liver is the principal site for the biotransformation of metomidate. patsnap.com The metabolic processes involved are varied, with studies identifying oxidation and conjugation as key pathways. patsnap.com Research on metomidate and its close analogue, etomidate, has shown that hydrolysis of the ester group is a critical metabolic step. openanesthesia.orgnih.govturkupetcentre.net This reaction is primarily mediated by hepatic esterases, with some contribution from plasma esterases, and it converts the parent drug into its corresponding carboxylic acid metabolite. openanesthesia.orgnih.govturkupetcentre.net
In addition to hydrolysis, a comprehensive study of metomidate metabolism also identified a range of other Phase I and Phase II reactions. zfin.org Phase I reactions include oxidation pathways such as monohydroxylation, dihydroxylation, and dehydrogenation. zfin.org Following these initial transformations, the resulting metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, to increase their water solubility and facilitate excretion. zfin.org
The biotransformation of metomidate results in numerous metabolites. A 2024 study successfully identified eleven distinct metabolites of metomidate in various biological systems. zfin.org Consistent with the metabolism of its analogue etomidate, the primary metabolic pathway for metomidate is the hydrolysis of its methyl ester group to form a carboxylic acid metabolite. zfin.orgmdpi.com This metabolite, analogous to etomidate acid, has been designated as a key biomarker for monitoring metomidate exposure. zfin.org
Beyond this primary metabolite, several secondary metabolites resulting from further modifications have been characterized. These include hydroxylated derivatives, formed through mono- and dihydroxylation of the parent molecule. zfin.org Other identified biotransformations include dehydrogenation, N-dealkylation, and O-dealkylation. zfin.org These Phase I metabolites can subsequently be conjugated with glucuronic acid. zfin.org
| Metabolic Pathway | Type of Metabolite Formed | Reference |
|---|---|---|
| Ester Hydrolysis | Carboxylic Acid Metabolite (Primary) | zfin.org |
| Monohydroxylation | Monohydroxylated Derivatives | zfin.org |
| Dihydroxylation | Dihydroxylated Derivatives | zfin.org |
| Dehydrogenation | Dehydrogenated Metabolites | zfin.org |
| N-Dealkylation | N-dealkylated Metabolites | zfin.org |
| O-Dealkylation | O-dealkylated Metabolites | zfin.org |
| Glucuronidation | Glucuronide Conjugates (Phase II) | zfin.org |
Metomidate hydrochloride has a significant and well-documented interaction with the cytochrome P450 (CYP) enzyme system, although this interaction is primarily characterized by inhibition rather than metabolism of the drug itself. patsnap.com Metomidate is known to be a potent and specific inhibitor of two key mitochondrial CYP enzymes involved in adrenal steroidogenesis: 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2). nih.govsnmjournals.orgturkupetcentre.net
This inhibitory action is central to metomidate's use as a diagnostic imaging agent for the adrenal cortex. nih.gov The basic nitrogen atom in the imidazole ring of metomidate is understood to interact with the heme iron core of the CYP11B enzymes, leading to the blockade of cortisol and aldosterone synthesis. nih.gov While the primary route of metomidate clearance is through esterase-mediated hydrolysis, the presence of hydroxylated metabolites suggests that some oxidative metabolism, likely mediated by other CYP enzymes, does occur. zfin.org However, the most clinically and pharmacologically significant aspect of its relationship with the cytochrome P450 system is its powerful inhibition of CYP11B1 and CYP11B2. patsnap.comnih.gov
Species-Specific Metabolic Profiles
The biotransformation of metomidate, an imidazole-based hypnotic agent, exhibits notable variations across different species. The primary site of metabolism is the liver, where the compound undergoes several chemical transformations. patsnap.com General metabolic pathways for metomidate and its analogue, etomidate, include hydroxylation, dealkylation, dehydrogenation, oxidation, and glucuronidation. nus.edu.sg The resulting metabolites are typically inactive. patsnap.com
Research has highlighted significant differences in metabolic handling among various animal models. For instance, esterase activity, a key component in the metabolism of ester-containing drugs like metomidate, varies considerably between species. google.com This makes direct extrapolation of metabolic data from small animals, such as rodents, to larger animals or humans challenging. google.com
In fish, metomidate's metabolism has been a subject of study. Studies in species like turbot and halibut show different plasma concentrations and elimination rates, indicating species-specific metabolic processing. nih.gov In African catfish, exposure to metomidate has been shown to alter the activities of metabolic enzymes. cabidigitallibrary.org The zebrafish has also been utilized as a model to investigate the metabolic pathways of metomidate and etomidate. researchgate.net
In mammals, an analogue of metomidate, cyclopropyl-methoxycarbonyl metomidate (CPMM), was found to be more rapidly metabolized in dogs compared to etomidate. nih.gov Studies in mice have also been conducted to understand the pharmacokinetics of etomidate and its analogues, which share metabolic pathways with metomidate. ismrm.org
A comparative study of etomidate and metomidate metabolism identified several common metabolites. The main biotransformation pathways observed are summarized in the table below. nus.edu.sg
Table 1: Major Metabolic Pathways of Metomidate and Etomidate
| Metabolic Pathway | Description |
|---|---|
| Monohydroxylation | Addition of one hydroxyl group |
| Dihydroxylation | Addition of two hydroxyl groups |
| Dehydrogenation | Removal of hydrogen atoms |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom |
| O-dealkylation | Removal of an alkyl group from an oxygen atom |
| Oxidation | Loss of electrons |
This table is based on findings from a study identifying metabolites of etomidate and metomidate. nus.edu.sg
Elimination Kinetics and Excretion Routes
The elimination of metomidate from the body involves both metabolic conversion and excretion of the parent drug and its metabolites. The process is characterized by rapid distribution and excretion in several species. nih.gov
Elimination Kinetics: The rate at which metomidate is cleared from the body can differ significantly between species. In fish, pharmacokinetic studies have provided specific parameters for its elimination. For example, after intravenous administration, the elimination half-life (t½) of metomidate was calculated to be 2.2 hours in turbot and 5.8 hours in halibut. nih.gov Plasma clearance (Cl), which represents the volume of plasma cleared of the drug per unit time, was also found to be different, with values of 0.26 L/h·kg in turbot and 0.099 L/h·kg in halibut. nih.gov The mean residence time (MRT) of the drug was 1.7 hours and 2.2 hours in turbot and halibut, respectively. nih.gov
Table 2: Elimination Kinetic Parameters of Metomidate in Fish Species
| Species | Elimination Half-Life (t½) (hours) | Plasma Clearance (Cl) (L/h·kg) | Mean Residence Time (MRT) (hours) |
|---|---|---|---|
| Turbot (Scophthalmus maximus) | 2.2 | 0.26 | 1.7 |
Data from a study involving intravenous administration of metomidate. nih.gov
Excretion Routes: The primary route for the excretion of metomidate metabolites is through the kidneys into the urine. patsnap.com This is a common pathway for making drugs more water-soluble to facilitate their removal from the body. pharmacologycanada.orgopenaccessjournals.com
In addition to renal excretion, other routes have been identified. For the related compound etomidate, a small portion of its metabolites is excreted in the bile. nih.gov Studies involving radiolabeled ¹¹C-metomidate for PET imaging have shown that its metabolites are also excreted in bile and gastric juice, leading to radioactivity being detected in the stomach and small intestine. researchgate.net
In amphibians, such as the leopard frog, the potential for excretion via diffusion through the skin has been considered, but studies with other compounds suggest that this is a much less significant pathway compared to metabolic excretion. bioone.orgbioone.org
Pharmacodynamic Investigations and Physiological Effects
Neurophysiological Modulation
Metomidate's primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. ontosight.ainih.gov This interaction leads to central nervous system depression, resulting in sedation, hypnosis, and anxiolysis. ontosight.ai
Induction and Maintenance of Hypnosis
Metomidate (B1676513) hydrochloride is recognized for its capacity to induce and maintain a state of hypnosis. biosynth.com As a short-acting intravenous anesthetic, it facilitates a rapid onset of a sleep-like state, which is a key component of general anesthesia. ontosight.ainih.gov The hypnotic effect is achieved through its action as a positive allosteric modulator of GABA_A receptors, which enhances the receptor's affinity for GABA and prolongs the opening of chloride ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability. This mechanism is central to its use in inducing sedation for various medical and veterinary procedures. ontosight.ai
Sedative and Anxiolytic Effects
The sedative and anxiolytic properties of metomidate hydrochloride are direct consequences of its interaction with the GABAergic system. ontosight.ai By enhancing inhibitory neurotransmission, metomidate effectively reduces anxiety and promotes a state of calm. ontosight.aiphila.gov These effects are valuable in premedication before surgical procedures and for sedation in various clinical contexts. In veterinary medicine, particularly for aquatic species, metomidate is used to minimize stress responses during handling and transport. The sedative effects have been observed in various species, including fish and pigeons. nih.govresearchgate.net
Electroencephalographic Activity Correlates of Anesthetic Depth
Electroencephalography (EEG) provides a direct measure of the central nervous system's response to anesthetic agents like metomidate and its analogs, such as etomidate (B1671615). nih.gov The depth of anesthesia induced by these compounds is reflected in characteristic changes in EEG patterns. As anesthesia deepens, there is a general shift from high-frequency, low-amplitude activity to lower-frequency, high-amplitude waves. mdpi.com
Studies on etomidate, which shares a similar mechanism with metomidate, show that the induction of loss of consciousness is associated with the appearance of specific EEG signatures. nih.gov Research has identified the presence of "anesthetic spindles," which are bursts of activity in the 7-15 Hz range, as a marker for varying depths of anesthesia. frontiersin.org For instance, spindles associated with etomidate are prominent during the induction and light stages of anesthesia. frontiersin.org The transition to deeper anesthesia is often marked by the emergence of burst suppression, a pattern of alternating periods of high-amplitude electrical activity and periods of suppression. mdpi.comfrontiersin.org
Table 1: EEG Characteristics Associated with Etomidate-Induced Anesthesia
| Anesthetic State | Predominant EEG Frequencies | Key EEG Phenomena |
|---|---|---|
| Awake | Alpha (8.0–13.0 Hz), Slow (<1.0 Hz), Delta (1.0–4.0 Hz) | Coherence in slow and alpha waves. nih.gov |
| Loss of Consciousness | Delta (1.0–4.0 Hz), Theta (4.0–8.0 Hz), Alpha (8.0–13.0 Hz) | Increased coherence in the 1.86–3.17 Hz band. nih.gov |
| Deep Anesthesia | --- | Emergence of burst suppression patterns. mdpi.comfrontiersin.org |
| Induction/Light Anesthesia | --- | Prominent anesthetic spindles. frontiersin.org |
Cardiovascular System Responsiveness
A notable characteristic of metomidate and its close analog, etomidate, is their relatively minimal impact on the cardiovascular system compared to other anesthetic agents. nih.gov Research indicates that metomidate produces only minor alterations in key cardiovascular parameters.
Studies in fish have shown that metomidate has little statistically significant effect on heart rate, cardiac output, and dorsal aortic pressure. canterbury.ac.nz While some initial, non-significant bradycardia and a decrease in cardiac output were observed, these changes were comparable to those in control subjects, suggesting they were not directly caused by the drug. canterbury.ac.nz There was, however, some increased variability in dorsal aortic pressure during induction. canterbury.ac.nz
Similarly, studies with etomidate in humans have demonstrated a stable cardiovascular profile. nih.govnih.gov Intravenous administration has been associated with only a modest increase in heart rate, with minimal changes in systemic blood pressure. nih.govnih.gov This hemodynamic stability makes these compounds particularly useful in patients with compromised cardiac function or in situations of hemodynamic instability. nih.gov
Involuntary Muscle Movements: Etiology and Pharmacological Management
A recognized side effect associated with the use of metomidate and, more extensively documented, its analog etomidate, is the occurrence of involuntary muscle movements or myoclonus. nih.gov These movements can range from slight tremors to more significant whole-body shaking. rug.nl
The precise etiology of these involuntary muscle movements remains unclear and is a subject of ongoing research. nih.gov One hypothesis suggests that they may result from a disinhibition of subcortical neuronal pathways. The incidence of myoclonus with etomidate has been reported to be high in unpremedicated patients. rug.nl
Pharmacological management strategies often involve premedication with agents that can suppress these excitatory phenomena. Benzodiazepines, for example, are known for their muscle relaxant properties and may be used to mitigate the occurrence and severity of these movements. researchgate.net In research settings involving animal models, muscle relaxants like rocuronium (B1662866) have been used to control severe involuntary movements during infusions of etomidate analogs. rug.nl
Structure Activity Relationship Sar Studies
Elucidation of Essential Pharmacophores for GABA-A Receptor Activity
Metomidate (B1676513), a structural analog of etomidate (B1671615), exerts its hypnotic effects by potentiating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. meduniwien.ac.atnih.gov SAR studies have identified key molecular components essential for this activity. The core pharmacophore for GABA-A receptor modulation includes the imidazole (B134444) ring and the ester moiety. researchgate.net
The interaction of metomidate and its analogs with the GABA-A receptor is highly specific. These compounds are positive allosteric modulators, meaning they enhance the effect of GABA without directly activating the receptor themselves at clinically relevant concentrations. researchgate.netnih.gov They bind to a specific site at the interface between the α and β subunits in the transmembrane domain of the receptor. nih.gov This binding increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in sedation and hypnosis. meduniwien.ac.atnih.gov
Key structural features that influence GABA-A receptor potency include:
The Imidazole Ring: This heterocyclic structure is a critical component for activity.
The Ester Side Chain: Modifications to the ester group significantly impact hypnotic potency. researchgate.net
The Chiral Center: The stereochemistry at the α-carbon of the ethyl group is a major determinant of activity, as discussed in section 5.3.
Structural Determinants of 11β-Hydroxylase Inhibition
A significant and often undesirable side effect of metomidate is the suppression of adrenocortical function. nih.gov This occurs through the potent and selective inhibition of 11β-hydroxylase (also known as CYP11B1), a key enzyme in the biosynthesis of cortisol and other corticosteroids. meduniwien.ac.atscirp.org Understanding the structural features responsible for this inhibition has been a primary focus of SAR studies, with the goal of designing analogs with reduced adrenal-suppressive effects.
The key structural determinants for 11β-hydroxylase inhibition include:
The Imidazole Nitrogen: The basic nitrogen atom within the imidazole ring is thought to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme, which is a characteristic of many P450 inhibitors.
The Phenyl Group: Substitution on the phenyl ring is generally well-tolerated, allowing for the introduction of various functional groups without a significant loss of inhibitory activity. nih.gov
The Ester Moiety: The type of ester group can influence the potency of 11β-hydroxylase inhibition. Studies have shown that ethyl, 2-propyl, and 2-fluoroethyl esters exhibit high potency. nih.gov
Stereochemistry: Similar to its GABA-A receptor activity, the stereoconfiguration at the chiral center is crucial for high-affinity binding to 11β-hydroxylase. nih.gov
Impact of Stereochemistry on Biological Activity
Metomidate hydrochloride possesses a single chiral center, and its biological activity is highly dependent on the stereochemistry at this center. longdom.orgbiomedgrid.combiomedgrid.com The molecule exists as two enantiomers: (R)-metomidate and (S)-metomidate. Research has consistently demonstrated that the (R)-enantiomer is the more biologically active form for both GABA-A receptor modulation and 11β-hydroxylase inhibition. nih.govnih.gov
The (R)-configuration is essential for high-affinity binding to both target sites. nih.gov Studies comparing the enantiomers have shown a significant difference in their potencies, with the (R)-enantiomer being one to two orders of magnitude more potent than the (S)-enantiomer in enhancing GABA-A receptor function. nih.gov A similar stereoselectivity is observed for the inhibition of cortisol secretion by adrenocortical cells, with the (R)-enantiomer being a more potent inhibitor. nih.gov This stereospecificity highlights the highly ordered and specific nature of the binding pockets in both the GABA-A receptor and the 11β-hydroxylase enzyme. nih.govnih.gov
| Enantiomer | GABA-A Receptor Potency | 11β-Hydroxylase Inhibition |
| (R)-Metomidate | High | High |
| (S)-Metomidate | Low | Low |
Rational Design of this compound Analogs
The primary goal in the rational design of metomidate analogs has been to separate the desired hypnotic effects from the undesirable adrenocortical suppression. nih.govnih.gov This has led to the development of "soft" analogs, which are designed to be rapidly metabolized to inactive compounds, thereby reducing the duration and magnitude of their side effects. researchgate.net
The main strategy for designing metomidate analogs with reduced adrenocortical suppression has focused on modifying the ester side chain. researchgate.net The principle is to introduce an ester linkage that is highly susceptible to hydrolysis by plasma and tissue esterases. nih.gov This rapid metabolism converts the active drug into an inactive carboxylic acid metabolite, which has a significantly lower affinity for 11β-hydroxylase. researchgate.netnih.gov
Key design principles include:
Introduction of a Labile Ester Group: Creating "soft analogs" that are rapidly hydrolyzed to an inactive carboxylic acid metabolite. researchgate.net
Modification of the Imidazole Ring: While less common, alterations to the imidazole ring have also been explored to reduce adrenocortical inhibition. peerj.com
Altering the Linker Between the Phenyl and Imidazole Rings: Modifications around the chiral carbon have been investigated as a potential strategy to lower adrenocortical inhibitory potency. nih.gov
Several metomidate analogs have been synthesized and evaluated for their hypnotic efficacy and adrenocortical effects. A common synthetic approach involves the stereoselective coupling of precursor molecules to produce chirally pure analogs. nih.govfigshare.com
Notable analogs and their characteristics include:
Methoxycarbonyl Etomidate (MOC-etomidate): One of the first "soft" analogs developed. It undergoes rapid hydrolysis to an inactive metabolite, leading to reduced adrenocortical suppression. nih.gov However, accumulation of the metabolite during prolonged infusions can lead to a longer recovery time. nih.gov
Cyclopropyl-methoxycarbonyl metomidate (CPMM / ABP-700): This analog was designed to be a more potent hypnotic with slower metabolism than MOC-etomidate, resulting in less accumulation of metabolites. nih.gov It has shown a rapid onset and offset of clinical effect with significantly shorter adrenocortical suppression compared to etomidate. researchgate.netnih.gov
ET-26: A novel analog designed to have reduced adrenocortical suppression while maintaining the rapid onset and hemodynamic stability of etomidate. nih.govsemanticscholar.org Studies have shown that ET-26 causes less suppression of corticosterone (B1669441) synthesis than etomidate. nih.gov
Iodophenyl metomidate (IMTO): An analog developed for use as a radioligand in structure-affinity relationship studies and for imaging of the adrenal cortex. nih.govfigshare.com
| Analog | Design Feature | Key Finding |
| MOC-etomidate | Rapidly hydrolyzed ester moiety | Reduced adrenocortical suppression, but metabolite accumulation with prolonged infusion. nih.gov |
| CPMM (ABP-700) | Higher potency ester, more slowly metabolized | Rapid onset and offset, shorter duration of adrenocortical suppression. researchgate.netnih.gov |
| ET-26 | Modified ester side chain | Less adrenocortical suppression than etomidate with similar hemodynamic stability. nih.govsemanticscholar.org |
| IMTO | Iodinated phenyl ring | Used as a radioligand for studying binding to 11β-hydroxylase. nih.govfigshare.com |
Preclinical Research Models and Comparative Pharmacology
Vertebrate Models in Anesthesia Research
The unique properties of metomidate (B1676513) hydrochloride have led to its investigation in a diverse range of vertebrate species, from aquatic animals to mammals. This comparative approach allows for a comprehensive understanding of its species-specific effects and potential clinical applications.
Metomidate hydrochloride has been widely studied as an immersion anesthetic and sedative agent in numerous aquatic species. Its ability to be absorbed through the gills makes it a practical option for fish and other aquatic animals. fda.gov
Research has demonstrated the efficacy of this compound as an anesthetic in a wide array of fish species. Studies have been conducted on families such as Cichlidae, Poeciliidae, Cyprinidae, and various ornamental fish. researchgate.netnih.gov For instance, in convict cichlids (Amatitlania nigrofasciata), this compound has shown beneficial effects. oup.comnih.gov In contrast, its effects on black mollies (Poecilia sphenops) were not significant at the tested concentrations. oup.comnih.gov The efficacy of this compound has been found to be dose-dependent, with higher concentrations generally leading to faster induction of anesthesia. researchgate.net However, this can also result in longer recovery times. researchgate.net In adult zebrafish (Danio rerio), this compound has been deemed suitable for non-painful procedures requiring sedation or immobilization. nih.gov
Table 1: Efficacy of this compound in Select Fish Species
| Species | Observed Effect | Reference |
|---|---|---|
| Convict Cichlid (Amatitlania nigrofasciata) | Reduced mortality and improved appearance post-shipping. | oup.comnih.gov |
| Black Molly (Poecilia sphenops) | No significant beneficial or negative effects observed. | oup.comnih.gov |
| Channel Catfish (Ictalurus punctatus) | Efficacious anesthetic with rapid induction time. | oup.com |
| Zebrafish (Danio rerio) | Useful for sedation and immobilization for non-painful procedures. | nih.gov |
| Various Ornamental Fish Families | Effective for anesthesia and euthanasia in numerous species. | researchgate.netnih.gov |
A significant area of research has focused on the ability of this compound to mitigate the physiological stress response in fish, particularly during handling and transport. nih.govoup.com Stress in fish is often measured by plasma cortisol levels. vin.com Studies have shown that this compound can suppress the cortisol stress response. oup.comoup.com For example, in channel catfish, this compound was found to inhibit cortisol secretion within six minutes of sedation, making it more appropriate for longer periods of sedation compared to other anesthetics like MS-222. oup.com This cortisol-blocking property is attributed to the inhibition of the enzyme 11β-hydroxylase, which is necessary for cortisol production. vin.com The use of this compound as a shipping additive has been investigated to improve survival rates and the condition of ornamental fish upon arrival. nih.govoup.com In convict cichlids, its use in shipping water led to reduced mortality and a higher percentage of saleable fish. oup.comtandfonline.com
Table 2: Effect of this compound on Stress Response in Fish
| Species | Condition | Key Finding | Reference |
|---|---|---|---|
| Channel Catfish (Ictalurus punctatus) | Sedation | Inhibited cortisol secretion within 6 minutes. | oup.com |
| Convict Cichlid (Amatitlania nigrofasciata) | Simulated Transport | Reduced mortality and improved post-transport condition. | oup.comtandfonline.com |
| Striped Bass (Morone saxatilis) | Transport | Blocked cortisol synthesis when administered prior to or following handling. | oup.com |
| Various Ornamental Fish | Transport | Investigated as a shipping additive to improve survival and condition. | nih.govoup.com |
This compound has been evaluated as an agent for the humane euthanasia of fish. researchgate.net Research suggests that it is less aversive to fish compared to other commonly used agents like tricaine (B183219) methanesulfonate (B1217627) (TMS). researchgate.net In a study involving zebrafish, fish showed less conditioned place aversion to this compound than to TMS. researchgate.netnih.gov Studies have investigated its use for one-step euthanasia in a variety of ornamental fish species. nih.gov While effective in many species, some, like certain catfish species, were found to be more refractory and required higher concentrations for successful euthanasia. researchgate.netnih.gov
The use of this compound has been explored in amphibian models, though with mixed results. A study on leopard frogs (Rana pipiens) found that while this compound induced clinical sedation in all subjects, it only achieved a surgical plane of anesthesia in a small percentage of the animals. nih.gov A significant drawback observed in this study was the extremely prolonged and variable recovery times, ranging from over five hours to more than ten hours. nih.govbioone.org These findings suggest that this compound may be unsuitable as a sole anesthetic agent in leopard frogs and that further research is needed to evaluate its utility in other amphibian species. nih.govbioone.org
Table 3: Anesthetic Efficacy and Recovery in Leopard Frogs (Rana pipiens)
| Parameter | Observation | Reference |
|---|---|---|
| Induction | ||
| Loss of Righting Reflex | Average of 17.36 minutes | nih.gov |
| Loss of Escape Response | Average of 17.82 minutes | nih.gov |
| Anesthesia | ||
| Clinical Sedation | Achieved in 100% of subjects | nih.gov |
| Surgical Anesthesia | Achieved in 27% of subjects | nih.gov |
| Recovery | ||
| Time to Recovery | Extremely prolonged and variable (313 to >600 minutes) | nih.govbioone.org |
In mammalian models, such as mice, this compound has been investigated as a hypnotic agent. researchgate.net Studies have shown that it can produce light surgical anesthesia when administered intraperitoneally. nih.gov When used in combination with other agents like fentanyl, it can achieve full surgical anesthesia for an extended duration. researchgate.netnih.gov this compound is recognized for its strong central muscular relaxant properties but lacks analgesic effects on its own. researchgate.net Its mechanism of action in mammals, as in other vertebrates, is primarily through the potentiation of the GABA-A receptor system, which is the main inhibitory neurotransmitter system in the central nervous system. patsnap.com
Aquatic Species Studies (e.g., Fish Anesthesia and Sedation)
Comparative Pharmacological Profiles with Other Anesthetics
This compound, an analogue of the intravenous anesthetic etomidate (B1671615), possesses a distinct pharmacological profile. Its characteristics are best understood through comparison with its parent compound and other imidazole (B134444) derivatives, as well as by contrasting its effects with those of other major classes of intravenous anesthetics like barbiturates and propofol (B549288).
Metomidate belongs to the imidazole class of anesthetic agents, sharing a core mechanism of action with etomidate. nih.gov Both compounds produce their hypnotic effects primarily by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory receptor in the central nervous system. nih.gov This modulation enhances the receptor's affinity for its endogenous ligand, GABA, leading to increased chloride conductance, hyperpolarization of neurons, and subsequent central nervous system depression. droracle.ai
The development of etomidate analogues, such as metomidate and its esters, has been driven by the goal of retaining the favorable hypnotic and hemodynamic properties of etomidate while mitigating its significant side effect of adrenocortical suppression. nih.govnih.gov Researchers have synthesized derivatives designed to be rapidly metabolized by plasma esterases into inactive metabolites, thus shortening their clinical effects and associated side effects. nih.gov
Key etomidate derivatives developed for this purpose include Methoxycarbonyl-etomidate (MOC-etomidate) and Cyclopropyl-methoxycarbonyl metomidate (CPMM), also known as ABP-700. nih.gov These "soft analogs" are designed for predictable and rapid metabolic breakdown. nih.gov CPMM, for instance, is a potent hypnotic agent that is more slowly metabolized than MOC-etomidate, resulting in less accumulation of metabolites. nih.gov In preclinical models, CPMM demonstrated high hypnotic potency with significantly lower metabolite concentrations in the brain compared to MOC-etomidate. nih.gov
| Compound | Primary Mechanism | Key Pharmacological Feature | Metabolism Profile |
|---|---|---|---|
| Etomidate | GABA-A Receptor Positive Allosteric Modulator | Potent hypnotic with significant adrenocortical suppression | Hepatic ester hydrolysis |
| Metomidate | GABA-A Receptor Positive Allosteric Modulator | Analogue of etomidate, used as a basis for newer derivatives | Hepatic ester hydrolysis |
| MOC-etomidate | GABA-A Receptor Positive Allosteric Modulator | Soft analogue designed for rapid breakdown to inactive metabolites | Rapid hydrolysis by plasma esterases |
| Cyclopropyl-methoxycarbonyl metomidate (CPMM) | GABA-A Receptor Positive Allosteric Modulator | Higher potency than MOC-etomidate with less metabolite accumulation | Slower hydrolysis than MOC-etomidate, context-insensitive recovery |
While metomidate, barbiturates (e.g., thiopental), and propofol all achieve their anesthetic effects by enhancing GABA-A receptor activity, their specific interactions with the receptor and their broader physiological effects differ significantly. nih.govdroracle.ai
Mechanism of Action: Metomidate and propofol are positive allosteric modulators that bind to distinct sites on the GABA-A receptor to enhance its function. droracle.ai Barbiturates, such as thiopental (B1682321), also potentiate GABA-A receptor activity but do so by prolonging the duration of the chloride channel opening, a distinct mechanism from etomidate and propofol. droracle.ai
Hemodynamic Profile: A primary distinction of the imidazole class, including metomidate and etomidate, is their remarkable cardiovascular stability. nih.govnih.gov Unlike propofol, which commonly causes vasodilation and can lead to a significant drop in systemic blood pressure, etomidate has a minimal impact on hemodynamics. droracle.ainih.gov Similarly, barbiturates can be negatively inotropic, depressing myocardial function and causing more pronounced cardiovascular depression than etomidate. droracle.ainih.gov This makes imidazole derivatives a preferred choice in preclinical models of hemorrhagic shock or cardiovascular instability. nih.gov
Respiratory Effects: Etomidate and its derivatives generally cause less respiratory depression than both propofol and barbiturates. nih.govnih.gov An induction dose of propofol or thiopental is more likely to cause apnea (B1277953) compared to an equipotent dose of etomidate. nih.govslideshare.net
| Pharmacological Aspect | Metomidate/Etomidate | Barbiturates (e.g., Thiopental) | Propofol |
|---|---|---|---|
| Primary Target | GABA-A Receptor | GABA-A Receptor | GABA-A Receptor |
| GABA-A Interaction | Enhances receptor function at a specific binding site | Prolongs chloride channel opening time | Enhances receptor function by binding to the beta subunit |
| Cardiovascular Effects | Minimal impact on blood pressure and heart rate (hemodynamic stability) | Negative inotropy, potential for significant hypotension | Vasodilation, decreased systemic vascular resistance, potential for hypotension |
| Respiratory Effects | Less respiratory depression | Significant dose-dependent respiratory depression | Significant dose-dependent respiratory depression, potential for apnea |
Assessment of Cortisol Suppression in Animal Models
A defining characteristic of etomidate and its analogues is the dose-dependent suppression of adrenocortical function. slideshare.netsemanticscholar.org This effect occurs via the reversible inhibition of 11β-hydroxylase, a critical enzyme in the adrenal gland responsible for the final step of cortisol synthesis (converting 11-deoxycortisol to cortisol). slideshare.netsemanticscholar.org This pharmacological property has been extensively studied in various animal models to characterize its onset, duration, and the relative impact of newer derivatives compared to etomidate.
In rat models, MOC-etomidate was found to not affect corticosterone (B1669441) synthesis following a single intravenous dose, as its rapid breakdown leads to a metabolite with 300-400 times lower adrenocortical inhibitory activity. nih.gov This demonstrates the success of the "soft drug" design in minimizing this specific side effect.
Studies involving Cyclopropyl-methoxycarbonyl metomidate (CPMM) have further confirmed the potential to separate hypnotic effects from prolonged adrenal suppression. A study in beagle dogs found that after prolonged infusions, CPMM had a significantly shorter duration of adrenocortical suppression compared to etomidate. nih.gov The recovery profiles of adrenocortical activity following CPMM administration were found to be more comparable to those seen with propofol, which does not have this inhibitory effect. nih.gov
In a study on healthy cats, induction with etomidate caused a significant suppression of cortisol production for the entire two-hour anesthesia period and for at least one hour into recovery. nih.gov Following an ACTH stimulation test, cortisol values in the etomidate group decreased and remained suppressed, whereas a control group using ketamine-diazepam showed the expected two-fold increase in cortisol levels. nih.gov Cortisol concentrations in the etomidate-treated cats did not return to baseline until more than two hours after anesthesia was discontinued, highlighting the profound and lasting impact of the parent compound. nih.gov The development of metomidate derivatives like CPMM aims to drastically reduce this recovery time.
| Animal Model | Compound | Key Finding on Cortisol/Corticosterone Suppression | Reference |
|---|---|---|---|
| Rats | MOC-etomidate | Did not affect corticosterone synthesis after a single IV dose due to rapid metabolism into a weakly inhibitory metabolite. | nih.gov |
| Beagle Dogs | Cyclopropyl-methoxycarbonyl metomidate (CPMM) | Adrenocortical suppression was significantly shorter than with etomidate after prolonged infusions; recovery was comparable to propofol. | nih.gov |
| Cats | Etomidate | Suppressed adrenocortical function for over 2 hours during anesthesia and for at least 1 hour post-recovery. Cortisol levels failed to rise after ACTH stimulation. | nih.gov |
Toxicological Research and Safety Pharmacology
Acute and Subacute Toxicity Studies
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance, while subacute studies involve repeated exposure over a shorter period. These studies are crucial for identifying potential target organs for toxicity and establishing dose ranges for longer-term studies.
In a study on convict cichlids (Cichlasoma nigrofasciatum) and black mollies (Poecilia sphenops), the effects of a 24-hour exposure to metomidate (B1676513) hydrochloride at concentrations of 0.0, 0.2, 0.5, and 1.0 mg/L were evaluated. For convict cichlids, the 1.0 mg/L concentration was associated with reduced mortality and a higher percentage of saleable fish immediately after transport. nih.gov Conversely, no discernible effect was observed in black mollies at any of the tested concentrations, highlighting species-specific differences in response. nih.gov
Another investigation explored the use of metomidate for the euthanasia of various ornamental fish species. nih.gov While a concentration of 40 mg/L was effective for some species like Neon Tetras and Australian Rainbowfish, a higher concentration of 100 mg/L was required for most other species tested. nih.gov Notably, certain catfish species demonstrated resistance, requiring even higher concentrations for successful euthanasia. nih.gov These findings underscore the importance of species-specific considerations in toxicological assessments.
Table 1: Acute Effects of Metomidate Hydrochloride on Ornamental Fish
| Species | Concentration (mg/L) | Observation |
| Convict Cichlids | 1.0 | Reduced mortality, increased saleability nih.gov |
| Black Mollies | Up to 1.0 | No detected effect nih.gov |
| Neon Tetras | 40 | Euthanized successfully nih.gov |
| Australian Rainbowfish | 40 | Euthanized successfully nih.gov |
| Most other species tested | 100 | Euthanized successfully nih.gov |
| Otocinclus sp. (Catfish) | 100 | Refractory, recovered nih.gov |
| Bronze Corydoras (Catfish) | 100 | Refractory, recovered nih.gov |
Organ System Toxicity Assessments (e.g., Cardiotoxicity, Neurotoxicity)
The potential for a compound to induce toxicity in specific organ systems is a critical aspect of its safety evaluation. For this compound, its primary pharmacological action as a sedative and anesthetic necessitates a thorough examination of its effects on the cardiovascular and central nervous systems.
Metomidate's mechanism of action involves binding to gamma-aminobutyric acid (GABA) receptors in the brain, which enhances the inhibitory effects of GABA, leading to sedation. patsnap.com While this is the desired therapeutic effect, high doses or prolonged exposure could potentially lead to adverse neurological effects.
In the context of cardiovascular effects, common adverse effects associated with metomidate include hypotension. patsnap.com This is a direct consequence of its anesthetic properties and its influence on the central nervous system's regulation of cardiovascular function.
Immunological Effects
The immune system can be a target for drug-induced toxicity. Therefore, evaluating the immunological effects of a compound is an important part of a comprehensive safety assessment.
Research on the related anesthetic, etomidate (B1671615), suggests it may be "immunologically safe". nih.gov A review of adverse anesthetic reactions found that etomidate is unique in that it does not cause the release of plasma histamine. nih.gov While some cases of skin reactions were reported with etomidate use, its direct involvement was uncertain, and severe reactions, particularly cardiovascular effects, were absent. nih.gov This has led to the recommendation of its use in patients at high risk for allergic reactions. nih.gov
Risk Assessment in Different Biological Systems
Risk assessment integrates toxicity data with exposure information to estimate the likelihood of adverse effects in different populations or ecosystems. For this compound, this would involve considering its use in veterinary medicine, particularly in aquaculture, and its potential environmental impact.
The studies on ornamental fish provide valuable data for assessing the risk to aquatic organisms. The species-specific differences in sensitivity to this compound highlight the complexity of environmental risk assessment. nih.govnih.gov The concentration at which it is effective as a sedative or euthanizing agent needs to be carefully managed to avoid unintended harm to non-target aquatic species.
The mechanism of action of metomidate, which involves the inhibition of the enzyme 11β-hydroxylase and a subsequent reduction in cortisol production, is a key consideration in risk assessment. patsnap.com This endocrine-disrupting effect could have implications for the long-term health of exposed organisms.
Drug Drug Interaction Mechanisms
Pharmacokinetic Interaction Research
Pharmacokinetic interactions involve the effect of one drug on the absorption, distribution, metabolism, and excretion of another. For metomidate (B1676513) hydrochloride, research primarily points towards its potential to alter the metabolism of other drugs through the inhibition of specific cytochrome P450 enzymes.
Cytochrome P450 Enzyme Inhibition/Induction Studies
Metomidate is a synthetic imidazole (B134444) derivative known to be a potent and selective inhibitor of certain cytochrome P450 (CYP) enzymes. patsnap.com However, its inhibitory action is highly specific to the enzymes involved in steroid synthesis. It has been observed to inhibit CYP enzymes that are critical for adrenal function. patsnap.com
Research has demonstrated that metomidate is a powerful inhibitor of CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). These enzymes are crucial for the final steps in the synthesis of cortisol and aldosterone (B195564), respectively, in the adrenal gland. patsnap.com The inhibitory potency of metomidate on these specific enzymes has been quantified in cell culture experiments, with inhibitory concentrations (IC₅₀) documented in the nanomolar range, indicating a high affinity and potent effect.
While the interaction of metomidate with adrenal CYP enzymes is well-documented, specific research detailing its inhibitory or inductive effects on the major hepatic cytochrome P450 enzymes responsible for the metabolism of most other drugs (e.g., CYP3A4, CYP2D6, CYP1A2) is not extensively available.
Impact on Metabolism and Clearance of Co-Administered Drugs
Given metomidate's known properties as a CYP enzyme inhibitor, it can potentially interact with co-administered drugs that are substrates for these enzymes. patsnap.com The inhibition of specific CYP enzymes could lead to altered plasma levels of other drugs, potentially increasing their toxicity or reducing their efficacy. patsnap.com For instance, if metomidate were to inhibit a primary metabolic pathway for a co-administered drug, it would decrease that drug's clearance and increase its exposure. However, specific clinical or preclinical studies quantifying the impact of metomidate on the metabolism and clearance of other specific drugs are limited.
Pharmacodynamic Interaction Research
Pharmacodynamic interactions occur when drugs influence each other's effects at the site of action. Metomidate's interactions are most pronounced with other drugs that act on the central nervous system and those that affect the adrenal axis.
Synergistic or Antagonistic Effects with Other Central Nervous System Depressants
Metomidate hydrochloride functions as a non-barbiturate hypnotic agent primarily by potentiating the effects of the gamma-aminobutyric acid (GABA) neurotransmitter system at the GABA-A receptor. patsnap.com This is the principal inhibitory neurotransmitter system in the central nervous system, and this mechanism is shared by many other CNS depressants, including other anesthetics, benzodiazepines, and barbiturates.
Due to this shared mechanism of action, there is a strong potential for synergistic effects when metomidate is co-administered with other CNS depressants. patsnap.com This synergy can lead to an enhanced level of sedation and an increased risk of adverse effects such as respiratory depression, hypotension, and bradycardia. patsnap.com Consequently, careful monitoring and potential dose adjustments are necessary when metomidate is used in conjunction with other anesthetic agents or sedatives. patsnap.com
Interactions Affecting Adrenal Axis Function
The most significant and well-documented drug-drug interaction for metomidate involves its effect on the adrenal axis. As a potent inhibitor of the cytochrome P450 enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), metomidate directly suppresses the synthesis of cortisol and aldosterone. patsnap.com
This targeted inhibition makes metomidate a subject of interest for diagnostic imaging of adrenal glands but also poses a risk for significant drug interactions. patsnap.com Co-administration of metomidate with corticosteroids or other steroidal medications requires careful consideration, as the drug's potent inhibition of endogenous steroid production could lead to significant endocrine imbalances. patsnap.com The adrenal suppression is a direct consequence of its mechanism of action and can be problematic in patients with pre-existing adrenal insufficiency or other conditions affecting cortisol levels. patsnap.com
The table below summarizes the inhibitory potency of metomidate and its related compound, etomidate (B1671615), on the key adrenal cytochrome P450 enzymes from a comparative in vitro study.
| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) in nmol/liter |
|---|---|---|
| Metomidate (MTO) | CYP11B1 (11β-hydroxylase) | 4.60 ± 2.39 |
| Metomidate (MTO) | CYP11B2 (Aldosterone Synthase) | 16.7 ± 3.28 |
| Etomidate (ETO) | CYP11B1 (11β-hydroxylase) | 0.99 ± 0.62 |
| Etomidate (ETO) | CYP11B2 (Aldosterone Synthase) | 4.80 ± 0.21 |
Advanced Analytical and Bioanalytical Methodologies
Quantitative Analysis in Biological Matrices
Determining the concentration of Metomidate (B1676513) hydrochloride in biological samples such as blood, urine, and tissues is essential for pharmacokinetic studies and toxicological analysis. High-performance chromatographic methods coupled with mass spectrometry are the primary tools for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a robust and reliable method for the sensitive and selective quantification of Metomidate hydrochloride in complex biological matrices. researchgate.net This technique involves a simple sample preparation step, often a protein precipitation with a solvent like acetonitrile, followed by direct analysis. researchgate.netnih.gov The chromatographic separation is typically achieved using a reversed-phase column with a gradient elution, allowing for a total analysis time of under 10 minutes. researchgate.netnih.gov
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte. For instance, in the analysis of the related compound etomidate (B1671615), Metomidate is often used as an internal standard to ensure accuracy. mdpi.com The validation of these methods typically assesses selectivity, linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, matrix effect, and stability, ensuring the data is reliable for forensic and clinical applications. researchgate.netnih.gov
Table 1: Example Parameters for LC-MS/MS Analysis of Metomidate and Related Compounds in Biological Samples
| Parameter | Details | Source |
| Sample Type | Femoral Blood, Cardiac Blood, Urine, Liver, Kidney | researchgate.netnih.gov |
| Sample Preparation | Deproteinization with acetonitrile | researchgate.netnih.gov |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) | researchgate.net |
| Separation Mode | Reversed-phase chromatography with gradient elution | nih.govmdpi.com |
| Analysis Time | ~6.5 - 10 minutes | researchgate.netmdpi.com |
| Linearity Range | 1 to 50 ng/mL (Metomidate in blood) | researchgate.net |
| Limit of Detection (LOD) | 0.2 ng/mL (Etomidate in urine) | nih.gov |
| Limit of Quantitation (LOQ) | 1 ng/mL (Metomidate in blood) | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (UPLC-MS/MS), offers significant advantages over traditional HPLC methods, including higher resolution, increased sensitivity, and faster analysis times. These benefits stem from the use of columns with smaller particle sizes (typically sub-2 µm). UPLC-MS/MS has been successfully applied to the pharmacokinetic analysis of Metomidate and related compounds in mice. dntb.gov.ua
While specific UPLC methods for this compound are not extensively detailed in all literature, methods developed for the structurally similar anesthetic, etomidate, provide a strong framework. For example, a UHPLC-MS/MS method was developed to quantify etomidate and its primary metabolite, etomidate acid, in human blood and urine. researchgate.net These methods are characterized by their low limits of detection and quantification, making them suitable for detecting trace amounts of the drug in biological samples. researchgate.net
Table 2: UPLC-MS/MS Method Parameters for Analysis of Related Imidazole (B134444) Anesthetics
| Parameter | Details | Source |
| Instrumentation | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | researchgate.net |
| Analyte(s) | Etomidate and Etomidate Acid | researchgate.net |
| Matrix | Human Blood and Urine | researchgate.net |
| LOD (Blood) | 0.5 ng/mL (Etomidate) | researchgate.net |
| LLOQ (Blood) | 1 ng/mL (Etomidate) | researchgate.net |
Detection of this compound and its Metabolites as Biomarkers
The detection of this compound and its metabolites serves as a definitive biomarker for exposure. Following administration, Metomidate, like its analogue etomidate, is rapidly metabolized, primarily through hydrolysis of the ester group to form its carboxylic acid metabolite, which is pharmacologically inactive. nih.govmdpi.com
LC-MS/MS methods are instrumental in identifying and quantifying these compounds in various biological specimens, including urine, liver, and kidney tissues, for forensic toxicology and doping control. nih.govresearchgate.net The presence of the parent drug or its specific metabolites confirms its use. researchgate.net For example, studies on the related compound etomidate have successfully identified and quantified both the parent drug and its major metabolite, etomidate acid, in postmortem samples, demonstrating the utility of these molecules as biomarkers in forensic investigations. nih.gov Research into the metabolic profiles of Metomidate in different biological systems, such as human liver microsomes (HLMs) and S9 fractions, aims to identify unique metabolites that can serve as long-term biomarkers of use. researchgate.net
Impurity Profiling and Control in Pharmaceutical Synthesis
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. globalpharmatek.com For this compound, impurities can arise from various sources, including starting materials, intermediates, by-products formed during synthesis, and degradation products. ijrti.org Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities above specific thresholds. ijnrd.org
The process involves using high-resolution analytical techniques to separate, identify, and quantify these unwanted substances. ijpsonline.com Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common method for separating impurities from the active pharmaceutical ingredient (API). ijrpr.com For structure elucidation of unknown impurities, hyphenated techniques like LC-MS are invaluable. ijnrd.orgijpsonline.com The development of a robust analytical method requires validation to ensure it is specific, linear, accurate, precise, and reliable for its intended purpose. ijrpr.comnih.gov Reference standards for known impurities of this compound are used to facilitate their accurate quantification in routine quality control testing. pharmaffiliates.com
Table 3: Common Analytical Techniques in Impurity Profiling
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of known and unknown impurities. ijrpr.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization of impurities. ijrti.orgijnrd.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for volatile impurities and residual solvents. ijrti.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities. ijrti.org |
Therapeutic Applications and Diagnostic Modalities in Research
Positron Emission Tomography (PET) Imaging Research
Metomidate-based PET imaging is an emerging modality for the functional assessment of adrenal lesions. nih.gov The uptake of labeled metomidate (B1676513) tracers is highly specific for adrenocortical tissue, as these tracers bind to the CYP11B enzymes, which are exclusively expressed in these cells. nih.govnih.gov This specificity allows for the differentiation between adrenocortical and non-adrenocortical lesions. nih.govnih.gov
The development of radiolabeled metomidate compounds has been pivotal for adrenal imaging. nih.gov [11C]Metomidate was one of the initial tracers developed for PET imaging of the adrenal cortex. nih.govoup.com It is a potent inhibitor of the adrenal steroidogenic enzymes 11β-hydroxylase and aldosterone (B195564) synthase. oup.com The short 20-minute half-life of 11C-metomidate necessitates an on-site cyclotron for its production. nih.govsor.org
To overcome the limitations of [11C]Metomidate, iodo-metomidate tracers were developed, offering more stable ligands with a longer half-life. nih.gov These include 123I-iodometomidate for Single Photon Emission Computed Tomography (SPECT) imaging, which has a half-life of 13.2 hours. nih.gov This longer half-life allows for more extended imaging times and better clearance of the tracer from non-target tissues. nih.gov Additionally, 131I-iodometomidate is being investigated as a potential therapeutic radiopharmaceutical agent. nih.gov
| Radiotracer | Imaging Modality | Half-life | Key Characteristics |
| [11C]Metomidate | PET | 20 minutes | Requires on-site cyclotron; high specificity for adrenocortical tissue. nih.govsor.org |
| 123I-Iodometomidate | SPECT | 13.2 hours | Longer half-life allows for delayed imaging and improved clearance. nih.gov |
| 131I-Iodometomidate | - | 8 days | Investigational therapeutic agent. nih.gov |
| 124I-Iodometomidate | PET | 4.2 days | Pre-clinical development. nih.gov |
[11C]Metomidate PET imaging has demonstrated high specificity in distinguishing adrenocortical tumors from non-adrenocortical lesions. nih.govnih.gov In early clinical studies, adrenocortical adenomas, hyperplasias, and carcinomas all showed high tracer uptake, while non-cortical lesions such as myelolipomas, pheochromocytomas, and metastases displayed virtually no uptake. nih.gov This makes it a valuable tool for characterizing adrenal incidentalomas, which are adrenal masses detected incidentally during imaging for other reasons. turkupetcentre.net
Research has shown that [11C]Metomidate PET can correctly identify the adrenocortical origin of tumors and can also visualize metastases of adrenocortical carcinoma. nih.govnih.gov However, while it can differentiate between adrenocortical and non-adrenocortical neoplasms, it does not reliably distinguish between benign adrenal adenomas and malignant adrenal carcinomas based on uptake values alone. snmjournals.org There can be an overlap in the standardized uptake value (SUV) between normal adrenal cortex and adrenocortical neoplasms. snmjournals.org
Primary aldosteronism is a common cause of secondary hypertension and can be due to either a unilateral aldosterone-producing adenoma or bilateral adrenal hyperplasia. endocrine-abstracts.orghospitalpharmacyeurope.com Differentiating between these two causes is crucial as unilateral adenomas can often be surgically cured. hospitalpharmacyeurope.com Adrenal vein sampling (AVS) has traditionally been the gold standard for this differentiation, but it is an invasive and technically challenging procedure. sor.orgnih.gov
[11C]Metomidate PET/CT has emerged as a non-invasive alternative to AVS for the subtype classification of primary aldosteronism. nih.govclinicaltrials.gov Studies have shown that [11C]Metomidate PET can identify unilateral aldosterone-producing adenomas with high sensitivity. oup.comhospitalpharmacyeurope.com In some cases, it has been shown to be non-inferior to AVS in predicting the outcome of adrenalectomy. hospitalpharmacyeurope.comresearchgate.net The ability of [11C]Metomidate PET to accurately lateralize the source of excess aldosterone production can help in guiding surgical decisions, especially when AVS is unavailable or unsuccessful. endocrine-abstracts.org
| Diagnostic Method | Type | Key Features |
| [11C]Metomidate PET/CT | Non-invasive imaging | Identifies areas of high 11β-hydroxylase and aldosterone synthase activity. nih.gov Can be used to lateralize aldosterone production. oup.com |
| Adrenal Vein Sampling (AVS) | Invasive procedure | Considered the gold standard for differentiating unilateral from bilateral primary aldosteronism. sor.orgnih.gov Measures hormone levels directly from each adrenal vein. sor.org |
Research Tool in Stress Physiology Studies
Metomidate and its analogue, etomidate (B1671615), are known inhibitors of steroidogenesis, specifically targeting the enzyme 11β-hydroxylase, which is crucial for cortisol synthesis in the adrenal gland. patsnap.comnih.gov This inhibitory effect on cortisol production makes metomidate a useful research tool in stress physiology studies. nih.gov By suppressing the cortisol response, researchers can investigate the physiological and behavioral effects of stress in the absence of this key stress hormone. nih.govepa.gov
Challenges, Limitations, and Future Research Directions
Addressing Species-Specific Efficacy Variations
The effectiveness of metomidate (B1676513) hydrochloride as a sedative and anesthetic can differ significantly among various species, particularly in aquatic animals. oup.comoup.comtandfonline.com Research has demonstrated that a dose effective in one fish species may not produce the same level of sedation or may have different outcomes in another. For instance, in a study comparing its use as a shipping additive, a 1.0 mg/L concentration of metomidate hydrochloride was beneficial for convict cichlids, reducing mortality and improving their saleable condition. oup.comoup.comtandfonline.com However, the same concentration had no significant effect on black mollies. oup.comoup.comtandfonline.com
These species-specific responses highlight the necessity for additional research to understand the underlying physiological and metabolic differences that contribute to these variations. oup.comoup.com Factors such as metabolic rate, gill anatomy, and neurophysiology could all play a role in how different species absorb, metabolize, and respond to the compound. Future studies should aim to establish species-specific guidelines to ensure both the efficacy and safety of this compound in veterinary and aquaculture settings. oup.com
Such research is critical for expanding the safe and effective use of this compound across a wider range of ornamental and food fish species. oup.combohrium.com Understanding these differences will also be crucial for its potential application in other animal species, including amphibians, where initial studies have shown limitations. For example, one study found this compound to be unsuitable as a sole anesthetic agent in leopard frogs due to prolonged and variable recovery times. nih.gov
Investigating Long-Term Physiological Consequences of Adrenal Suppression
A significant and well-documented side effect of etomidate (B1671615), a closely related compound to metomidate, is the suppression of adrenocortical function. nih.govnih.gov This occurs through the inhibition of the enzyme 11β-hydroxylase, which is essential for the production of cortisol and other corticosteroids. nih.govnih.govpatsnap.com While this effect can be transient, especially after a single dose, the long-term physiological consequences, particularly with prolonged or repeated use, are not fully understood. nih.govjwatch.org
Continuous infusion of etomidate has been associated with increased mortality in critically ill patients, leading to the abandonment of this practice for sedation in intensive care units. nih.govnih.gov The concern is that by suppressing the body's natural stress response, the ability to cope with severe illness or trauma may be compromised. nih.govukzn.ac.za
Future research must focus on the long-term impacts of this compound-induced adrenal suppression. This includes investigating the duration of suppression after different exposure levels, the potential for cumulative effects with repeated use, and the clinical significance of this suppression in various patient populations. Understanding these consequences is vital for establishing safe usage protocols and identifying individuals who may be at higher risk for adverse outcomes.
Development of this compound Analogs with Improved Safety Profiles
To mitigate the risk of adrenal suppression associated with metomidate and its parent compound, etomidate, significant research has been directed towards developing analogs with more favorable safety profiles. nih.govnih.gov The primary goal is to create compounds that retain the beneficial hypnotic and hemodynamic stability properties while minimizing or eliminating the inhibitory effect on the adrenal cortex. nih.govnih.gov
Several promising analogs have emerged from these efforts, including MOC-etomidate, cyclopropyl-methoxycarbonyl metomidate (CPMM), and carboetomidate. nih.gov These newer agents are designed to be rapidly metabolized by plasma esterases into inactive metabolites, which prevents them from binding to and inhibiting 11β-hydroxylase. nih.gov
For example, CPMM has been shown to have a significantly faster recovery of adrenocortical function following continuous infusion compared to etomidate. nih.gov Carboetomidate, through a key structural modification, exhibits a 2000-fold lower inhibitory effect on the adrenal cortex in vitro. nih.gov The development of these "soft analogs" represents a significant step forward in creating safer anesthetic agents. taylorandfrancis.com Further preclinical and clinical studies are needed to fully evaluate the efficacy and safety of these new compounds. nih.gov
| Analog | Key Feature | Reported Advantage |
|---|---|---|
| MOC-etomidate | Designed for ultra-rapid metabolism by non-specific esterases. nih.gov | Causes ultra-rapid hypnotic recovery. nih.gov |
| Cyclopropyl-methoxycarbonyl metomidate (CPMM) | A "soft analog" designed to diminish adrenal suppressive effects. nih.gov | Allows for more rapid recovery of adrenocortical function compared to etomidate. nih.gov |
| Dimethyl-methoxycarbonyl metomidate | Developed to have a longer duration of action than MOC-etomidate. nih.gov | Offers a duration of action intermediate between MOC-etomidate and etomidate. nih.gov |
| Carboetomidate | The nitrogen of the imidazole (B134444) ring is substituted with a methylene (B1212753) group. nih.gov | Exhibits a 2000-fold lower adrenocortical inhibitory level in vitro. nih.gov |
Exploration of New Therapeutic Indications
Beyond its use as an anesthetic, the unique mechanism of action of this compound has opened doors to new potential therapeutic and diagnostic applications. patsnap.com Its ability to selectively inhibit the 11β-hydroxylase enzyme, which is often overexpressed in adrenocortical tumors, makes it a valuable tool for diagnostic imaging. taylorandfrancis.com
Radiolabeled versions of metomidate, such as ¹¹C-metomidate, are being used in Positron Emission Tomography (PET) scans to visualize and characterize adrenal lesions. taylorandfrancis.com This non-invasive imaging technique can help differentiate between benign and malignant adrenal tumors and may reduce the need for more invasive diagnostic procedures. taylorandfrancis.com
The development of metomidate-based diagnostics is an active area of research, with studies exploring its utility in conditions like primary hyperaldosteronism (Conn's syndrome). taylorandfrancis.com Further exploration of metomidate and its derivatives as targeted agents for both the diagnosis and potentially the treatment of adrenal disorders could lead to significant advancements in endocrinology and oncology. taylorandfrancis.com
Advanced Computational Modeling and In Silico Studies
Modern drug discovery and development heavily rely on computational modeling and in silico studies to predict the properties and potential toxicities of new chemical entities. nih.gov These approaches can significantly reduce the time and cost associated with bringing a new drug to market by optimizing candidates before they reach extensive laboratory testing. nih.gov
For this compound and its analogs, computational methods can be employed in several ways:
Quantitative Structure-Activity Relationship (QSAR) modeling: This can be used to predict the hypnotic potency and potential for adrenal suppression of new analogs based on their chemical structure.
Molecular docking simulations: These studies can model the interaction of metomidate analogs with their target receptors, such as the GABAᴀ receptor, and with off-target enzymes like 11β-hydroxylase. This can provide insights into the mechanisms of both desired effects and unwanted side effects.
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: These models can simulate the absorption, distribution, metabolism, and excretion of the drug in the body, helping to predict effective and safe dosing regimens.
While specific in silico studies on this compound are not extensively documented in publicly available literature, the application of these computational tools holds great promise for the future development of safer and more effective anesthetics based on the metomidate scaffold. nih.gov
| Modeling Technique | Application to Metomidate Research |
|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the anesthetic potency and adrenal-suppressing potential of new metomidate analogs. |
| Molecular Docking | Simulating the binding of metomidate analogs to the GABAᴀ receptor and 11β-hydroxylase to understand structure-activity relationships. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Optimizing dosing strategies to maximize anesthetic efficacy while minimizing the duration of adrenal suppression. |
| In Silico Toxicity Prediction | Screening new analogs for potential off-target toxicities early in the drug development process. |
Q & A
Q. How does Metomidate hydrochloride’s mechanism of action differ across animal models (e.g., mice vs. fish)?
- Methodological Guidance : Conduct dose-response studies to determine species-specific thresholds. For mice, intraperitoneal administration at 10–20 mg/kg induces sedation within 5–10 minutes . In fish (e.g., zebrafish), immersion in 5–10 mg/L solutions achieves sedation without mortality .
- Key Data : Behavioral assays (e.g., loss of equilibrium, reduced motility) and plasma cortisol measurements validate efficacy .
Q. What experimental parameters are essential for evaluating Metomidate’s stability in long-term storage?
- Methodological Guidance : Store at -20°C in airtight, light-protected containers. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and confirm integrity using mass spectrometry .
- Key Data : Stability ≥4 years under recommended conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy of this compound across studies (e.g., variable sedation times)?
- Methodological Guidance : Standardize protocols for factors like water hardness in aquatic studies, which affects bioavailability. Use controlled environments (pH 7.0–7.5, 22–25°C) and validate measurements with internal standards (e.g., deuterated analogs) .
- Key Data : In zebrafish, complete rejection rates (2/18) vs. re-entry (16/18) highlight context-dependent behavioral responses .
Q. What are the implications of Metomidate’s inhibition of cortisol synthesis in stress-response studies?
- Methodological Guidance : Pair Metomidate with stress-inducing protocols (e.g., low-water stress in fish) and measure cortisol via ELISA or LC-MS. Include control groups treated with cortisol synthesis inhibitors (e.g., Metyrapone) for comparative analysis .
- Key Data : Cortisol suppression in channel catfish reduces post-stress hyperglycemia, confirming Metomidate’s adrenal-axis modulation .
Q. How should researchers address the lack of ecological toxicity data for this compound?
- Methodological Guidance : Conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity, algal growth inhibition). Monitor biodegradation via HPLC-UV and assess bioaccumulation potential using log Kow values .
- Key Data : Classified as slightly hazardous (Water Hazard Class 1); avoid direct release into waterways .
Methodological Best Practices
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Guidance : Use LC-MS/MS with electrospray ionization (ESI+) for plasma/tissue samples. Validate methods per ICH M10 guidelines, ensuring LOD ≤0.1 ng/mL and recovery rates ≥85% .
Q. How to design dose-escalation studies to avoid adverse effects like involuntary muscle movements observed in related compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
